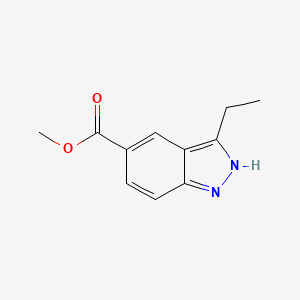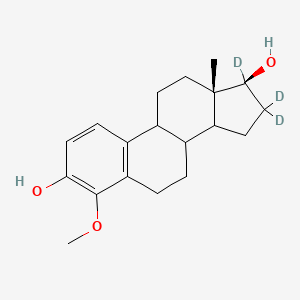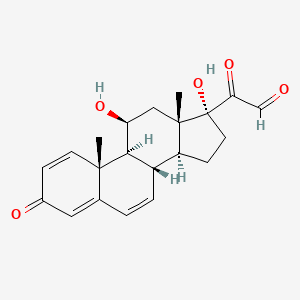
6,21-Didehydro Prednisolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,21-Didehydro Prednisolone, also known as (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-triene-21-al, is a synthetic glucocorticoid. It is a derivative of prednisolone, a widely used anti-inflammatory and immunosuppressive drug. The molecular formula of this compound is C21H24O5, and it has a molecular weight of 356.41 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-Didehydro Prednisolone typically involves the dehydrogenation of prednisolone. One common method starts with prednisolone acetate as the raw material. The process includes several steps:
3,20-Keto Protective Reaction: Protecting the 3,20-keto groups.
11-Keto Reduction Reaction: Reducing the 11-keto group.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.
3,20-Keto Deprotection Reaction: Removing the protective groups from the 3,20-keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the 21-acetic ester to obtain this compound.
Industrial Production Methods
Industrial production of corticosteroids, including this compound, often involves microbial transformation and chemical synthesis. Diosgenin, a natural steroid sapogenin, is commonly used as the starting material. The process combines chemical and biotechnological methods to achieve the desired product .
化学反応の分析
Types of Reactions
6,21-Didehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound .
科学的研究の応用
6,21-Didehydro Prednisolone has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis and analysis of corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
作用機序
6,21-Didehydro Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound modulates the transcription of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes .
類似化合物との比較
Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Hydrocortisone: A naturally occurring glucocorticoid with similar therapeutic effects.
Uniqueness
6,21-Didehydro Prednisolone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
特性
分子式 |
C21H24O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,11,14-16,18,24,26H,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |
InChIキー |
USWNNBPGKCGPDP-VWUMJDOOSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C=CC4=CC(=O)C=C[C@]34C)O |
正規SMILES |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)C=CC4=CC(=O)C=CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
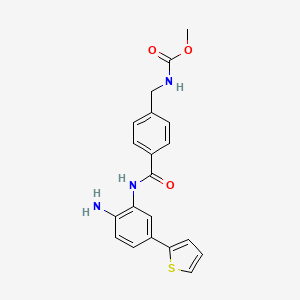
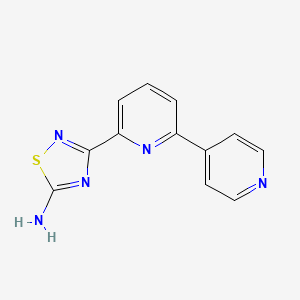
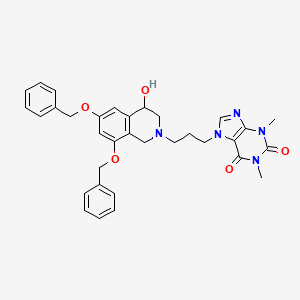
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
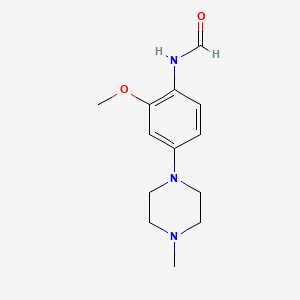
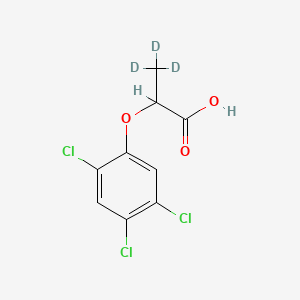
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
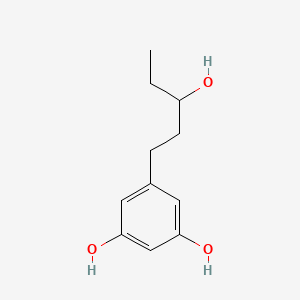
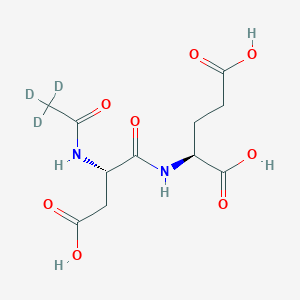
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
